Anacetrapib

Content Navigation

CAS Number

Product Name

IUPAC Name

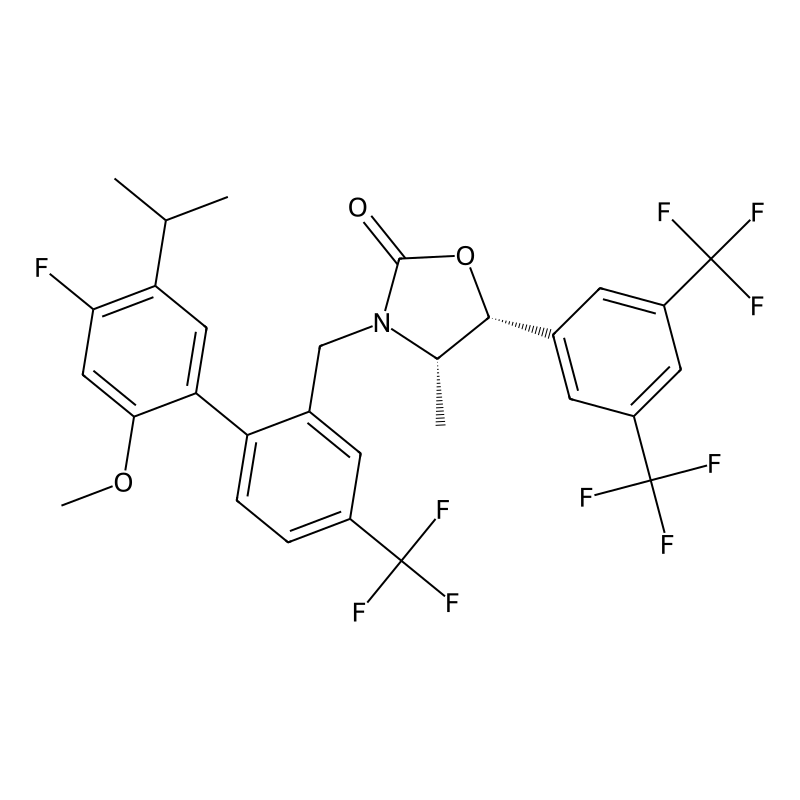

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anacetrapib is a potent and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL). Its primary mechanism of action results in a significant increase in HDL cholesterol (HDL-C) and a concurrent decrease in LDL cholesterol (LDL-C). This dual modulation of key lipoproteins makes Anacetrapib a critical tool compound for cardiovascular and metabolic research, distinct from other lipid-modifying agents that may only target a single lipoprotein class.

References

- [1] Cannon, C. P., et al. (2010). Safety of anacetrapib in patients with or at high risk for coronary heart disease. New England Journal of Medicine, 363(25), 2406-2415.

- [28] Barter, P. J., & Brewer, H. B. (2014). Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Expert Opinion on Investigational Drugs, 23(12), 1735-1748.

- [15] Anacetrapib - Treatment for Atherosclerosis. Clinical Trials Arena. (2011, December 12).

Not all CETP inhibitors are interchangeable for research applications due to significant differences in efficacy, mechanism, and off-target effects. The first-generation inhibitor, Torcetrapib, was withdrawn from development due to adverse off-target effects, including increased blood pressure and aldosterone levels—effects not observed with Anacetrapib. Furthermore, other inhibitors like Dalcetrapib are significantly less potent, inducing only a modest ~30% rise in HDL-C with minimal to no effect on LDL-C, making it unsuitable for studies requiring robust LDL reduction. Anacetrapib provides a combination of high potency and a clean off-target profile, ensuring that observed biological effects can be confidently attributed to on-target CETP inhibition rather than confounding toxicities.

References

- [3] Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British Journal of Pharmacology, 154(7), 1465-1473.

- [5] Gutstein, D. E., & Rader, D. J. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 31(1), 93-107.

- [7] Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British journal of pharmacology, 154(7), 1465–1473.

- [9] Tall, A. R., & Rader, D. J. (2018). Trials and Tribulations of CETP Inhibitors. Circulation research, 122(1), 106–112.

- [12] Gesu, K. A., et al. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Diseases, 5(4), 21.

- [18] DEFINE Trial Shows Anacetrapib Dramatically Raises HDL, Lowers LDL. (2010, November 17). TCTMD.

- [25] Connell, J. M. C., & Fraser, R. (2008). The Off-Target Effects of Torcetrapib. The Journal of Clinical Endocrinology & Metabolism, 93(1), 12-14.

- [30] Okamoto, H. (2011). Cholesteryl ester transfer-protein modulator and inhibitors and their potential for the treatment of cardiovascular diseases. Journal of Pharmacological Sciences, 116(2), 119-126.

Superior Dual-Action Efficacy: Potent HDL-C Increase and LDL-C Reduction

Anacetrapib demonstrates a superior dual-action lipid-modifying profile compared to other CETP inhibitors. In human clinical studies, Anacetrapib (100 mg) increased HDL-C by up to 138-139% while simultaneously reducing LDL-C by approximately 40%. This contrasts sharply with the less potent inhibitor Dalcetrapib, which only increases HDL-C by about 31% and has no significant effect on LDL-C levels. Evacetrapib shows a comparable profile to Anacetrapib, but Anacetrapib's extensive characterization in large-scale trials provides a more robust dataset for modeling and experimental design.

| Evidence Dimension | Change in Lipoprotein Levels (Human Studies) |

| Target Compound Data | HDL-C Increase: ~138-139%; LDL-C Reduction: ~40% |

| Comparator Or Baseline | Dalcetrapib: HDL-C Increase: ~31%; LDL-C Reduction: No significant change. |

| Quantified Difference | Anacetrapib provides >4x the HDL-C increase and adds a significant LDL-C lowering effect absent in Dalcetrapib. |

| Conditions | Human clinical trials in patients with or at high risk for coronary heart disease (DEFINE and dal-VESSEL studies). |

For research requiring maximal CETP inhibition and modeling of both HDL elevation and LDL reduction, Anacetrapib offers a quantitatively stronger and more complete effect than less potent alternatives.

Clean Off-Target Profile: Avoids Aldosterone and Blood Pressure Effects Seen with Torcetrapib

A critical differentiator for procurement is Anacetrapib's lack of the off-target toxicities that confounded studies using the first-generation CETP inhibitor, Torcetrapib. Preclinical studies in multiple animal models demonstrated that while Torcetrapib caused acute increases in blood pressure and plasma aldosterone, Anacetrapib did not produce these effects under equivalent conditions. This was confirmed in large human trials where Anacetrapib was not associated with meaningful increases in blood pressure or changes in aldosterone levels, unlike the clinically significant effects seen with Torcetrapib.

| Evidence Dimension | Off-Target Effects (Blood Pressure and Aldosterone) |

| Target Compound Data | No increase in blood pressure or plasma aldosterone levels. |

| Comparator Or Baseline | Torcetrapib: Evoked acute increase in blood pressure and plasma aldosterone. |

| Quantified Difference | Qualitative difference: Presence vs. absence of significant, confounding off-target pressor and hormonal effects. |

| Conditions | In vivo studies in rats and other animal models; confirmed in human clinical trials (e.g., DEFINE trial). |

This allows researchers to study the specific consequences of CETP inhibition without the confounding variables of hypertension and mineralocorticoid pathway activation, ensuring higher quality and more interpretable data.

Distinct Pharmacokinetic Profile: High Adipose Tissue Accumulation for Sustained Exposure Studies

Anacetrapib exhibits a unique pharmacokinetic profile characterized by a long terminal half-life and significant accumulation in adipose tissue. In mouse studies, after 42 days of dosing, Anacetrapib concentrations accumulated 20- to 40-fold in white adipose tissue. This sequestration acts as a long-term depot, contributing to a prolonged residence time. This property, while a consideration for clinical development, is a distinct feature for preclinical research, differentiating it from other CETP inhibitors with shorter half-lives and different distribution patterns.

| Evidence Dimension | Tissue Accumulation (Mouse Model) |

| Target Compound Data | ~20- to 40-fold accumulation in white adipose tissue after 42 days of oral dosing. |

| Comparator Or Baseline | General baseline of compounds with standard clearance and lower lipophilicity. |

| Quantified Difference | Significantly higher and more prolonged tissue sequestration compared to typical research compounds. |

| Conditions | Oral dosing (10 mg/kg daily for 42 days) in C57BL6 mice. |

For long-term in vivo studies requiring consistent, sustained target engagement, Anacetrapib's accumulation in adipose tissue can be leveraged to maintain exposure, potentially reducing dosing frequency and variability.

Modeling Maximal HDL Elevation with Concurrent LDL Reduction

Anacetrapib is the indicated choice for preclinical or in vitro studies designed to investigate the downstream cellular and physiological effects of strong, dual-action lipid modulation. Its ability to produce a >130% increase in HDL-C and a ~40% decrease in LDL-C allows for the creation of robust models that cannot be achieved with less potent inhibitors like Dalcetrapib.

Isolating On-Target CETP Inhibition Effects without Confounding Toxicity

When the research goal is to specifically probe the biological function of CETP, Anacetrapib is a superior tool compound to Torcetrapib. Its clean safety profile, free from the blood pressure and aldosterone-elevating effects of Torcetrapib, ensures that experimental outcomes are a direct result of CETP inhibition, thereby preventing misinterpretation of data.

Long-Term In Vivo Studies Requiring Sustained Compound Exposure

The unique pharmacokinetic property of Anacetrapib, characterized by its accumulation and long residence time in adipose tissue, makes it suitable for long-term efficacy studies. This depot effect can ensure sustained target engagement over extended periods, which is advantageous for chronic disease models where consistent pathway inhibition is critical.

Comparative Pharmacology Studies within the CETP Inhibitor Class

As a well-characterized, potent, and specific CETP inhibitor, Anacetrapib serves as an essential benchmark material for evaluating new chemical entities targeting CETP. Its established profile of efficacy and safety provides a high-quality standard against which the potency and potential off-target effects of novel compounds can be measured.

References

- [1] Cannon, C. P., et al. (2010). Safety of anacetrapib in patients with or at high risk for coronary heart disease. New England Journal of Medicine, 363(25), 2406-2415.

- [3] Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British Journal of Pharmacology, 154(7), 1465-1473.

- [5] Gutstein, D. E., & Rader, D. J. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 31(1), 93-107.

- [7] Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British journal of pharmacology, 154(7), 1465–1473.

- [12] Gesu, K. A., et al. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Diseases, 5(4), 21.

- [17] Vaz, R. J., et al. (2019). Impact of drug distribution into adipose on tissue function: The cholesteryl ester transfer protein (CETP) inhibitor anacetrapib as a test case. Pharmacology research & perspectives, 7(6), e00543.

- [30] Okamoto, H. (2011). Cholesteryl ester transfer-protein modulator and inhibitors and their potential for the treatment of cardiovascular diseases. Journal of Pharmacological Sciences, 116(2), 119-126.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Prevention of cardiovascular events in patients with hypercholesterolaemia, Treatment of hypercholesterolaemia

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Other transporters

Channels and pores (TC:1)

CETP [HSA:1071] [KO:K16835]

Other CAS

Wikipedia

Use Classification

Dates

2: Hooper AJ, Burnett JR. Anacetrapib, a cholesteryl ester transfer protein inhibitor. Expert Opin Investig Drugs. 2012 Jan;21(1):103-9. Epub 2011 Dec 22. PubMed PMID: 22191425.

3: Krauss RM, Wojnooski K, Orr J, Geaney JC, Pinto CA, Liu Y, Wagner JA, Luk JM, Johnson-Levonas AO, Anderson MS, Dansky HM. Changes in lipoprotein subfraction concentration and composition in healthy individuals treated with the CETP inhibitor anacetrapib. J Lipid Res. 2012 Mar;53(3):540-7. Epub 2011 Dec 17. PubMed PMID: 22180633; PubMed Central PMCID: PMC3276477.

4: Gutstein DE, Krishna R, Johns D, Surks HK, Dansky HM, Shah S, Mitchel YB, Arena J, Wagner JA. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Clin Pharmacol Ther. 2012 Jan;91(1):109-22. doi: 10.1038/clpt.2011.271. Epub 2011 Nov 30. Review. PubMed PMID: 22130116.

5: Aperis G, Paliouras C, Tsampikaki E, Papakonstantinou N, Alivanis P. Anacetrapib: a new weapon against dyslipidemia. Curr Clin Pharmacol. 2011 Nov;6(4):227-35. Review. PubMed PMID: 22082322.

6: Krishna R, Stypinski D, Ali M, Garg A, Gendrano IN 3rd, Maes A, DeGroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of an effect of anacetrapib on the pharmacokinetics of digoxin in healthy subjects. Biopharm Drug Dispos. 2011 Dec;32(9):525-9. doi: 10.1002/bdd.776. PubMed PMID: 22031172.

7: Dansky HM, Bloomfield D, Gibbons P, Liu S, Sisk CM, Tribble D, McKenney JM, Littlejohn TW 3rd, Mitchel Y. Efficacy and safety after cessation of treatment with the cholesteryl ester transfer protein inhibitor anacetrapib (MK-0859) in patients with primary hypercholesterolemia or mixed hyperlipidemia. Am Heart J. 2011 Oct;162(4):708-16. Epub 2011 Sep 1. PubMed PMID: 21982664.

8: Castro-Perez J, Briand F, Gagen K, Wang SP, Chen Y, McLaren DG, Shah V, Vreeken RJ, Hankemeier T, Sulpice T, Roddy TP, Hubbard BK, Johns DG. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters. J Lipid Res. 2011 Nov;52(11):1965-73. Epub 2011 Aug 14. PubMed PMID: 21841206; PubMed Central PMCID: PMC3196228.

9: Smith CJ, Ali A, Hammond ML, Li H, Lu Z, Napolitano J, Taylor GE, Thompson CF, Anderson MS, Chen Y, Eveland SS, Guo Q, Hyland SA, Milot DP, Sparrow CP, Wright SD, Cumiskey AM, Latham M, Peterson LB, Rosa R, Pivnichny JV, Tong X, Xu SS, Sinclair PJ. Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. J Med Chem. 2011 Jul 14;54(13):4880-95. Epub 2011 Jun 17. PubMed PMID: 21682257.

10: Jialal I, Kaur J. The cholesterol ester transfer protein inhibitor, anacetrapib. Curr Opin Lipidol. 2011 Jun;22(3):245-6. Erratum in: Curr Opin Lipidol. 2011 Aug;22(4):326. PubMed PMID: 21562390.